molecular formula C21H37N3O6 B8025264 Desthiobiotin-PEG4-Alkyne

Desthiobiotin-PEG4-Alkyne

Cat. No.: B8025264
M. Wt: 427.5 g/mol
InChI Key: CQSNBVBVAYQBHF-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desthiobiotin-PEG4-Alkyne: is an alkyne-activated desthiobiotin labeling reagent with a hydrophilic spacer arm. It is a single-ring, sulfur-free analog of biotin that binds to streptavidin with nearly equal specificity but less affinity than biotin. This compound is particularly useful in affinity purification applications due to its ability to be eluted from streptavidin under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The hydrophilic PEG spacer enhances the solubility of the compound in water-miscible solvents, making it suitable for aqueous reaction mixtures .

Industrial Production Methods: Industrial production of Desthiobiotin-PEG4-Alkyne involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically stored at -20°C to maintain its stability and shipped at ambient temperature .

Chemical Reactions Analysis

Types of Reactions: Desthiobiotin-PEG4-Alkyne primarily undergoes click chemistry reactions, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This reaction is highly chemoselective, allowing the alkyne group to conjugate with azide groups without interfering with other functional groups in biological samples .

Common Reagents and Conditions:

    Reagents: Azide-labeled biomolecules, copper(I) catalysts.

    Conditions: Aqueous solvents, mild temperatures.

Major Products: The major products formed from these reactions are bioconjugates where the desthiobiotin moiety is linked to the target biomolecule via the PEG4 spacer .

Mechanism of Action

Desthiobiotin-PEG4-Alkyne exerts its effects through the specific binding of the desthiobiotin moiety to streptavidin. The alkyne group allows for the conjugation of the compound to azide-labeled biomolecules via click chemistry. This binding and conjugation facilitate the selective labeling, isolation, and study of target biomolecules .

Comparison with Similar Compounds

Uniqueness: Desthiobiotin-PEG4-Alkyne is unique due to its combination of a desthiobiotin moiety and an alkyne group, allowing for mild elution conditions and efficient click chemistry reactions. Its hydrophilic PEG4 spacer enhances solubility and reduces aggregation, making it highly suitable for biological applications .

Properties

IUPAC Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N3O6/c1-3-10-27-12-14-29-16-17-30-15-13-28-11-9-22-20(25)8-6-4-5-7-19-18(2)23-21(26)24-19/h1,18-19H,4-17H2,2H3,(H,22,25)(H2,23,24,26)/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSNBVBVAYQBHF-RBUKOAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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